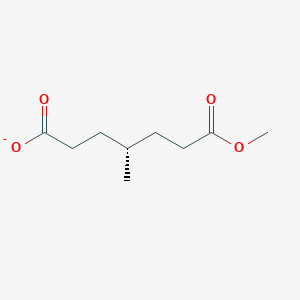
(4R)-7-methoxy-4-methyl-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-7-methoxy-4-methyl-7-oxoheptanoate is an organic compound with a specific stereochemistry at the fourth carbon atom This compound is characterized by the presence of a methoxy group, a methyl group, and a ketone functional group within its heptanoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-7-methoxy-4-methyl-7-oxoheptanoate typically involves the use of chiral catalysts to ensure the correct stereochemistry at the fourth carbon. One common method involves the alkylation of a suitable precursor, followed by oxidation and methoxylation steps. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as methyl iodide and sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or chiral ligands may be employed to achieve the desired stereochemistry. The process is optimized to minimize waste and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-7-methoxy-4-methyl-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 7-methoxy-4-methylheptanoic acid.
Reduction: Formation of 7-methoxy-4-methylheptanol.
Substitution: Formation of various substituted heptanoates depending on the nucleophile used.
Applications De Recherche Scientifique
(4R)-7-methoxy-4-methyl-7-oxoheptanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate in metabolic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4R)-7-methoxy-4-methyl-7-oxoheptanoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the modulation of metabolic processes and signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-7-methoxy-4-methyl-7-oxoheptanoate: The enantiomer of (4R)-7-methoxy-4-methyl-7-oxoheptanoate, differing only in the stereochemistry at the fourth carbon.
7-methoxy-4-methylheptanoic acid: A structurally similar compound with a carboxylic acid group instead of a ketone.
7-methoxy-4-methylheptanol: A reduced form of the compound with an alcohol group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets
Propriétés
Numéro CAS |
69274-83-5 |
|---|---|
Formule moléculaire |
C9H15O4- |
Poids moléculaire |
187.21 g/mol |
Nom IUPAC |
(4R)-7-methoxy-4-methyl-7-oxoheptanoate |
InChI |
InChI=1S/C9H16O4/c1-7(3-5-8(10)11)4-6-9(12)13-2/h7H,3-6H2,1-2H3,(H,10,11)/p-1/t7-/m1/s1 |
Clé InChI |
YVEPYHZOCQHSIF-SSDOTTSWSA-M |
SMILES isomérique |
C[C@H](CCC(=O)[O-])CCC(=O)OC |
SMILES canonique |
CC(CCC(=O)[O-])CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one](/img/structure/B14473862.png)
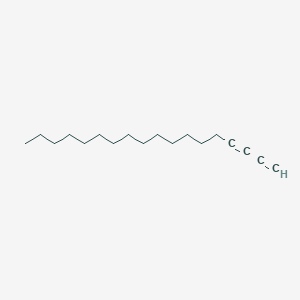
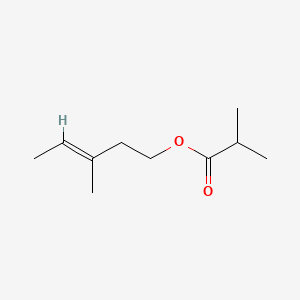
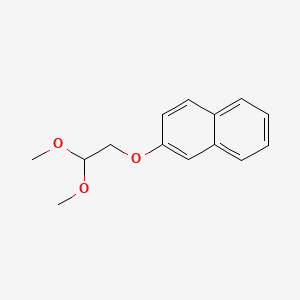
![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)
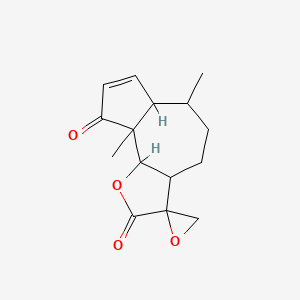

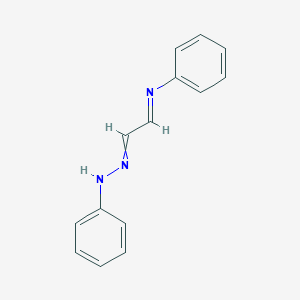
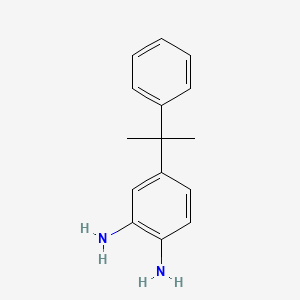

![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)


